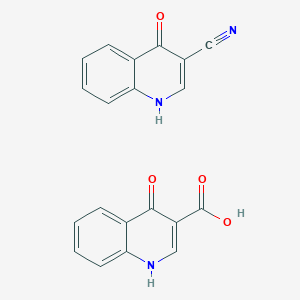
4-oxo-1H-quinoline-3-carbonitrile;4-oxo-1H-quinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-1H-quinoline-3-carbonitrile and 4-oxo-1H-quinoline-3-carboxylic acid are heterocyclic compounds belonging to the quinoline family. These compounds are known for their significant biological and pharmaceutical activities, making them valuable in drug research and development. The quinoline structure is a fused ring system consisting of a benzene ring and a pyridine ring, which contributes to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
4-oxo-1H-quinoline-3-carbonitrile
- This compound can be synthesized through the reaction of 2-aminobenzonitrile with diethyl malonate in the presence of a base, followed by cyclization and oxidation steps.
- Reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, and using catalysts like sodium ethoxide or potassium carbonate.
-
4-oxo-1H-quinoline-3-carboxylic acid
- This compound can be prepared by the hydrolysis of 4-oxo-1H-quinoline-3-carbonitrile using acidic or basic conditions.
- Industrial production methods often involve the use of hydrochloric acid or sodium hydroxide to facilitate the hydrolysis reaction, followed by purification steps such as recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
- Both compounds can undergo oxidation reactions to form quinoline-2,4-diones.
- Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction
- Reduction of these compounds can lead to the formation of 4-hydroxyquinoline derivatives.
- Typical reducing agents are sodium borohydride and lithium aluminum hydride.
-
Substitution
- These compounds can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
- Common reagents include alkyl halides and amines.
Major Products
- Oxidation of 4-oxo-1H-quinoline-3-carbonitrile can yield 4-hydroxyquinoline-3-carbonitrile.
- Reduction of 4-oxo-1H-quinoline-3-carboxylic acid can produce 4-hydroxyquinoline-3-carboxylic acid.
- Substitution reactions can lead to various derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry
- These compounds are used as intermediates in the synthesis of more complex heterocyclic systems.
- They serve as building blocks for the development of new pharmaceuticals and agrochemicals.
Biology
- 4-oxo-1H-quinoline-3-carboxylic acid has been studied for its potential as an HIV-1 integrase inhibitor, which could be useful in antiviral therapies .
Medicine
- These compounds exhibit antimicrobial, antifungal, and anticancer activities, making them candidates for drug development.
- They are also explored for their potential use in treating neurological disorders and inflammatory diseases.
Industry
- In the industrial sector, these compounds are used in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
- The biological activity of these compounds is primarily due to their ability to interact with various enzymes and receptors in the body.
- For example, 4-oxo-1H-quinoline-3-carboxylic acid inhibits HIV-1 integrase by binding to the enzyme’s active site, preventing the integration of viral DNA into the host genome .
- These compounds can also interfere with bacterial DNA gyrase and topoisomerase IV, leading to their antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxyquinoline-3-carboxylic acid: Similar in structure but with a hydroxyl group instead of a carbonyl group.
2-hydroxyquinoline: Another quinoline derivative with a hydroxyl group at the 2-position.
Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoline core structure.
Uniqueness
- The presence of both carbonitrile and carboxylic acid functional groups in these compounds provides unique reactivity and biological activity profiles.
- Their ability to undergo various chemical transformations makes them versatile intermediates in synthetic chemistry.
Propiedades
Fórmula molecular |
C20H13N3O4 |
|---|---|
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
4-oxo-1H-quinoline-3-carbonitrile;4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H6N2O.C10H7NO3/c11-5-7-6-12-9-4-2-1-3-8(9)10(7)13;12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h1-4,6H,(H,12,13);1-5H,(H,11,12)(H,13,14) |
Clave InChI |
CQSVZIZSMFMKOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=CN2)C#N.C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



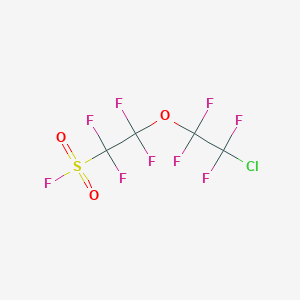
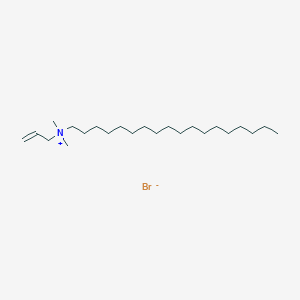

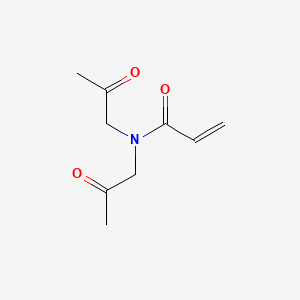


![Uridine, 2'-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-](/img/no-structure.png)
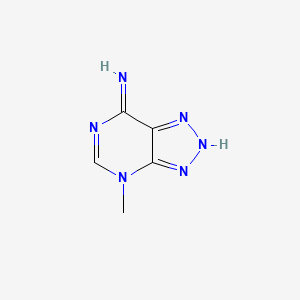
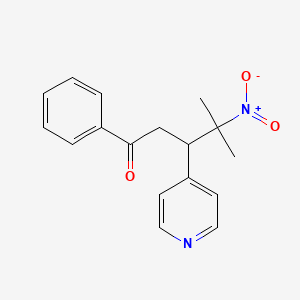
![disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate](/img/structure/B14450365.png)

